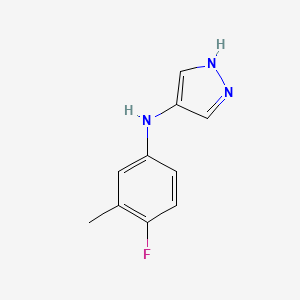

N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine

Description

N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 4-fluoro-3-methylphenyl substituent at the pyrazole-4-amine position. This structure combines the aromaticity of the pyrazole core with the electronic effects of fluorine and steric contributions from the methyl group on the phenyl ring. Fluorine substituents are known to enhance metabolic stability and modulate electronic properties, while methyl groups may influence lipophilicity and steric interactions .

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-7-4-8(2-3-10(7)11)14-9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13) |

InChI Key |

GKBPNEHUPKBWSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=CNN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluoro-3-methylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its unique structural features allow it to interact with specific biological targets, making it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine with analogs bearing variations in substituents, focusing on synthesis, physical properties, and structural effects.

Pyrazole-4-amine Derivatives with Aromatic Substituents

Key Compounds :

- N-(Pyrimidin-5-yl)-1H-pyrazol-4-amine Substituent: Pyrimidin-5-yl (electron-deficient heterocycle). Melting Point: 233–234°C . Synthesis: Pd-catalyzed amination of 4-bromo-1H-pyrazole with 5-aminopyrimidine. Significance: The pyrimidine ring increases rigidity and intermolecular π-π stacking, leading to a high melting point.

- N-(Pyridin-3-yl)-1H-pyrazol-4-amine Substituent: Pyridin-3-yl (basic heterocycle). Melting Point: 126–127°C . Synthesis: Similar Pd-catalyzed method with 3-aminopyridine. Comparison: Lower melting point than pyrimidinyl analogs due to reduced aromatic stacking.

N-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Table 1: Aromatic-Substituted Analogs

Fluorinated Phenyl Derivatives

Key Compounds :

- N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

- 1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine

Comparison with Target Compound :

The 4-fluoro-3-methylphenyl group in the target compound combines fluorine’s electronic effects with the steric bulk of a methyl group. This may result in a higher melting point than alkyl-substituted analogs (e.g., difluoroethyl derivatives) but lower than heterocyclic derivatives (e.g., pyrimidinyl).

Alkyl and Functionalized Substituents

Key Compounds :

- N-(4-tert-Butylphenyl)-1H-pyrazol-4-amine Substituent: 4-tert-Butylphenyl. Yield: 95% . Significance: Bulky tert-butyl group improves solubility in nonpolar solvents.

Structural and Electronic Effects

Biological Activity

N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a phenyl group with a fluorine atom and a methyl group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 205.23 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Kinase Inhibition : It has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways related to proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models .

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

- Anticancer Properties : Studies have demonstrated that derivatives of pyrazole compounds, including this one, can inhibit the growth of various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with significant antiproliferative effects .

Anticancer Activity

A notable study evaluated the antiproliferative activity of this compound against several cancer cell lines. The results indicated:

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 54.25 | 0.127 |

| HeLa | 38.44 | 0.560 |

| Normal Fibroblasts | 20.06 | >50 |

These findings suggest that the compound selectively inhibits cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Studies

In vitro studies have shown that this compound possesses antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics .

Case Studies

- In Vitro Evaluation : A series of amino-pyrazoles were synthesized and tested for their biological activities. Among them, this compound stood out due to its significant inhibitory effects on cancer cell proliferation without affecting healthy cells .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer progression, further supporting its role as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.